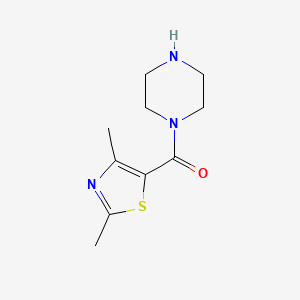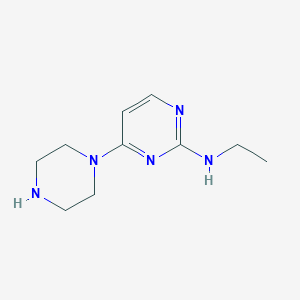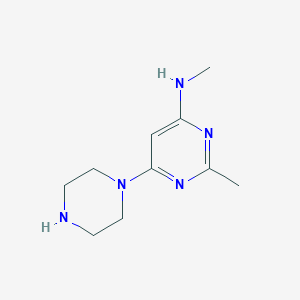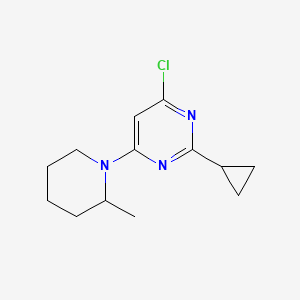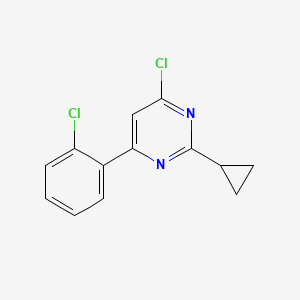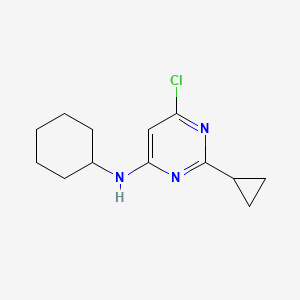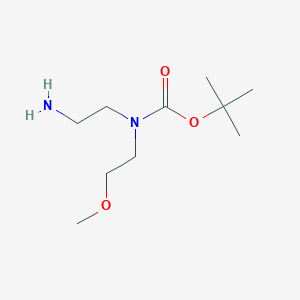
tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate
Vue d'ensemble
Description
Tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate (TBAMC) is an organic compound with a wide range of applications in the scientific research field. It is a derivative of carbamate and is composed of two amino groups and two ester groups. TBAMC has been extensively studied for its potential use in drug development, chemical synthesis, and other scientific research applications. TBAMC has been found to possess several biochemical and physiological effects, which make it a valuable tool for the scientific research community.
Applications De Recherche Scientifique
Tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has been used in a variety of scientific research applications, including drug development, chemical synthesis, and biochemistry. tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has been used as a chiral selector for the synthesis of drugs, as it can be used to separate enantiomers of a compound. It has also been used as a catalyst in the synthesis of organic compounds, as well as in the synthesis of peptides. tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has also been used in the study of enzyme kinetics and protein folding, as well as in the study of the biochemical and physiological effects of drugs.
Mécanisme D'action
Tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate is a reversible inhibitor of several enzymes, including acetylcholinesterase, adenosine deaminase, and glutathione reductase. It works by binding to the active site of the enzyme and blocking its activity. This inhibition of the enzyme results in a decrease in the production of the enzyme's product, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase, adenosine deaminase, and glutathione reductase. It has also been found to inhibit the activity of other enzymes, such as tyrosine hydroxylase and monoamine oxidase. In addition, tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has been found to possess antifungal, antibacterial, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has several advantages and limitations when used in laboratory experiments. One of the major advantages of tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate is its ability to inhibit the activity of several enzymes, which can be useful in studying the biochemical and physiological effects of drugs. It is also relatively easy to synthesize and is stable in aqueous or organic solvents. However, tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate is also limited by its relatively high cost and its potential to form toxic byproducts.
Orientations Futures
The potential applications of tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate are vast and there are many future directions for research. One potential application is in the development of new drugs, as tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate has been found to possess antifungal, antibacterial, and anti-inflammatory properties. tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate could also be used in the development of new catalysts for the synthesis of organic compounds, or in the study of enzyme kinetics and protein folding. Additionally, tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate could be used to study the effects of drugs on the biochemical and physiological processes of the body, or to study the effects of environmental toxins on the body.
Propriétés
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(6-5-11)7-8-14-4/h5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMFLTAVZIIVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate | |
CAS RN |
1427380-88-8 | |
| Record name | tert-butyl N-(2-aminoethyl)-N-(2-methoxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



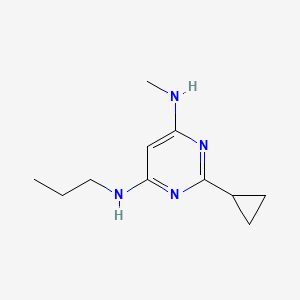
![1-[(Methylamino)methyl]cyclobutan-1-amine](/img/structure/B1470788.png)

